2-(Methoxy-d3)-5-fluorobromobenzene
Description
2-(Methoxy-d3)-5-fluorobromobenzene is a deuterated aromatic compound featuring a bromine atom, a fluorine atom, and a deuterated methoxy group (CD₃O-) on a benzene ring. Its IUPAC name corresponds to 1-bromo-2-(methoxy-d3)-5-fluorobenzene, with substituents at positions 1 (bromine), 2 (methoxy-d3), and 5 (fluorine). This compound is primarily utilized in pharmaceutical and analytical research due to its isotopic labeling, which enhances metabolic stability and facilitates detection in mass spectrometry or nuclear magnetic resonance (NMR) studies .
Key Properties (Inferred):
Properties
Molecular Formula |
C7H6BrFO |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
2-bromo-4-fluoro-1-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3/i1D3 |
InChI Key |
JIQXVIJARQLCOY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)F)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-5-fluorobromobenzene typically involves the introduction of deuterium atoms into the methoxy group of 5-fluorobromobenzene. One common method is the methylation of 5-fluorobromobenzene using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-d3)-5-fluorobromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the fluorine atom to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or other functionalized aromatic compounds.
Scientific Research Applications
2-(Methoxy-d3)-5-fluorobromobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms through isotopic tracing.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of 2-(Methoxy-d3)-5-fluorobromobenzene is primarily related to its chemical reactivity and isotopic labeling properties. The deuterium atoms in the methoxy group can influence reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Physical and Chemical Properties of Analogous Compounds
Key Observations:
Substituent Effects: The deuterated methoxy group in 2-(Methoxy-d3)-5-fluorobromobenzene increases molecular weight by ~3 g/mol compared to non-deuterated analogs (e.g., 1-Bromo-3-fluoro-5-methoxybenzene) . Boiling points are influenced by polarity; methoxy groups generally elevate boiling points compared to methyl groups (e.g., a-Bromo-3,5-difluorotoluene vs. methoxy analogs) .
Positional Isomerism :
- The placement of fluorine and bromine significantly alters reactivity. For example, 1-Bromo-3-fluoro-5-methoxybenzene (fluoro at C3) may exhibit distinct electronic effects compared to this compound (fluoro at C5), impacting electrophilic substitution patterns .
Isotopic Labeling :
- Deuterated methoxy groups, as seen in 2-Methoxy-5-sulfamoylbenzoic Acid-d3, reduce metabolic degradation rates in vivo, making them valuable in pharmacokinetic studies . This property is likely shared with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
